molecular formula C22H34OSi B12642984 Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-

Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-

Cat. No.: B12642984
M. Wt: 342.6 g/mol
InChI Key: NBYYKRVCCNFHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl- is a complex organic compound with a unique structure that combines naphthalene and silyl ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl- typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl- involves its interaction with molecular targets such as enzymes and receptors. The silyl ether group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with specific proteins or nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl- is unique due to the presence of both the silyl ether and propenyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C22H34OSi

Molecular Weight

342.6 g/mol

IUPAC Name

[5,5-bis(prop-2-enyl)-7,8-dihydro-6H-naphthalen-2-yl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C22H34OSi/c1-8-14-22(15-9-2)16-10-11-18-17-19(12-13-20(18)22)23-24(6,7)21(3,4)5/h8-9,12-13,17H,1-2,10-11,14-16H2,3-7H3

InChI Key

NBYYKRVCCNFHFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(CCC2)(CC=C)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.